N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE
Overview
Description
N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienyl intermediate: This involves the reaction of a thiophene derivative with a suitable electrophile to introduce the 4-(4-methylphenyl) group.
Cyclopropylamine introduction: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylamino group.
Furamide formation: Finally, the furamide moiety is introduced through a coupling reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
- N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1H-pyrazole-5-carboxamide
Uniqueness
N2-[3-[(CYCLOPROPYLAMINO)CARBONYL]-4-(4-METHYLPHENYL)-2-THIENYL]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-6-13(7-5-12)15-11-26-20(17(15)19(24)21-14-8-9-14)22-18(23)16-3-2-10-25-16/h2-7,10-11,14H,8-9H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYGWNCNKREFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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